molecular formula C6H12N2O B6281874 1,4,4-trimethylpyrazolidin-3-one CAS No. 500690-22-2

1,4,4-trimethylpyrazolidin-3-one

Cat. No.: B6281874
CAS No.: 500690-22-2
M. Wt: 128.17 g/mol
InChI Key: FVVIPBGQIIHCDP-UHFFFAOYSA-N
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Description

1,4,4-Trimethylpyrazolidin-3-one (CAS 500690-22-2) is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . Its core structure is based on the pyrazolidinone scaffold, a class of nitrogen-containing heterocycles recognized for their significance in medicinal and agrochemical research . Pyrazolone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable templates in the development of new bioactive molecules . While specific biological data for this compound requires further investigation, its structure aligns with compounds studied for their potential as synthetic intermediates and for exploring structure-activity relationships in drug discovery . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500690-22-2

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1,4,4-trimethylpyrazolidin-3-one

InChI

InChI=1S/C6H12N2O/c1-6(2)4-8(3)7-5(6)9/h4H2,1-3H3,(H,7,9)

InChI Key

FVVIPBGQIIHCDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(NC1=O)C)C

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 1,4,4 Trimethylpyrazolidin 3 One

Electrophilic and Nucleophilic Reactivity at Ring Heteroatoms and Carbon Centers

The chemical behavior of 1,4,4-trimethylpyrazolidin-3-one is dictated by the nucleophilic nature of the nitrogen atoms and the electrophilic character of the carbonyl carbon. The N(1) atom, being a tertiary amine, and the N(2) atom, as part of an amide-like linkage, exhibit distinct reactivity profiles. The carbon atom at the 5-position, adjacent to the N(1)-methyl group, and the carbonyl carbon (C3) are primary sites for electrophilic and nucleophilic attack, respectively.

Due to the cyclic hydrazide structure, the reactivity of the two nitrogen atoms differs significantly. researchgate.net The N(1) atom is generally more nucleophilic and readily reacts with a variety of electrophiles. In contrast, the N(2) atom's nucleophilicity is diminished due to its connection to the electron-withdrawing carbonyl group. researchgate.net

Reactions with electrophiles primarily occur at the more nucleophilic N(1) position. However, under certain conditions, functionalization can be directed towards N(2). The carbonyl group's oxygen atom can also act as a Lewis basic site, coordinating to protons or Lewis acids, thereby activating the carbonyl group for nucleophilic attack. The α-carbon to the carbonyl (C5) can be deprotonated under strong basic conditions to form an enolate, which can then react with various electrophiles, although this is less common than N-functionalization.

Highly electrophilic heterocyclic systems are known to react with various C-nucleophiles, leading to the formation of new carbon-carbon bonds. researchgate.net While not specific to this compound, this general principle applies to activated pyrazolidinone derivatives.

Ring Transformations and Rearrangement Reactions

The pyrazolidinone ring can undergo significant structural changes, leading to the formation of more complex heterocyclic systems or rearranged isomers. These transformations are valuable in creating diverse molecular architectures from a common starting material.

A key transformation of pyrazolidinones is their use as synthons for bicyclic compounds, particularly pyrazolo[1,2-a]pyrazole derivatives. researchgate.net These reactions typically involve creating a second ring fused to the pyrazolidinone core. This can be achieved by reacting a difunctional reagent with the two nitrogen atoms of the pyrazolidinone.

For instance, although starting from a different pyrazolidinone, a general strategy involves the reaction with reagents that can bridge the N(1) and N(2) positions. Research has demonstrated that (4R,5R)-4-benzoylamino-5-phenylpyrazolidin-3-one can be successfully used in the synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics. researchgate.net Another approach involves the functionalization of pyrazolo[1,5-a]pyrazines, where insertion reactions into C-H bonds afford aminals that can be hydrolyzed to aldehydes, showcasing the construction and modification of related bicyclic systems. researchgate.net

Starting Material ClassReagent TypeResulting Bicyclic SystemReference
Functionalized Pyrazolidin-3-onesDifunctional electrophilesPyrazolo[1,2-a]pyrazoles researchgate.net
Pyrazolo[1,5-a]pyrazinesSilylformamidine (Carbene precursor)Functionalized Pyrazolo[1,5-a]pyrazines researchgate.net

This table illustrates general pathways for forming bicyclic systems from related heterocyclic precursors.

Molecular rearrangements offer pathways to structurally diverse molecules that may not be accessible through direct synthesis. While specific rearrangement studies on this compound are not extensively documented, related heterocyclic systems undergo notable transformations. For example, the reaction of certain tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid leads to an unprecedented molecular rearrangement, yielding hydantoin (B18101) derivatives through a proposed mechanism involving retro-Claisen condensation. mdpi.com

Other well-known rearrangements in heterocyclic and carbonyl chemistry, such as the Wolff, Favorskii, and Beckmann rearrangements, could potentially be induced in suitably substituted pyrazolidinone derivatives. libretexts.org The Favorskii rearrangement, for instance, involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, a reaction that could be envisioned for an α-halogenated pyrazolidinone.

Derivatization Strategies and Functional Group Interconversions

Derivatization is crucial for modifying the properties of the pyrazolidinone core and for building more complex molecules. These strategies focus on the predictable reactivity of the nitrogen atoms and the carbonyl group.

The nitrogen atoms of the pyrazolidinone ring are primary targets for functionalization. The N(1) atom, being more nucleophilic, is typically easier to derivatize than the N(2) amide nitrogen. researchgate.net Alkylation of N(1) can be achieved using various alkyl halides or other electrophilic reagents. Reductive alkylation using aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is also a viable method for introducing substituents at the N(1) position. researchgate.net Derivatization of the N(2) position generally requires harsher conditions or prior activation of the molecule. researchgate.net

Reaction TypeReagent(s)Site of FunctionalizationProduct TypeReference
AlkylationAlkyl HalidesN(1)1-Alkyl-pyrazolidinones researchgate.net
Reductive AlkylationAldehydes/Ketones, NaBH₄N(1)1-Alkyl-pyrazolidinones researchgate.net
AcylationAcyl ChloridesN(1) or N(2)N-Acyl-pyrazolidinones tandfonline.com

This table summarizes common N-functionalization reactions for the pyrazolidinone scaffold.

The endocyclic carbonyl group at the C3 position is a key site for functionalization. Its reactivity is central to many transformations of the pyrazolidinone ring. One common strategy is α-functionalization, where the carbon adjacent to the carbonyl (the α-carbon) is modified. researchgate.net For example, condensation of an enolate form of a related keto-pyrazoline with aromatic aldehydes leads to the formation of α,β-unsaturated carbonyl derivatives. researchgate.netuobaghdad.edu.iq

The carbonyl group itself can undergo various reactions. Reduction with hydride reagents can convert the ketone to a secondary alcohol (a 3-hydroxypyrazolidine). csic.es Reaction with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of tertiary alcohols. Furthermore, the principles of "umpolung" or polarity reversal can be applied, where the typically electrophilic carbonyl carbon is converted into a nucleophilic synthon, opening up novel reaction pathways, though this is more established for amides and ketones in general rather than specifically for pyrazolidinones. nih.gov

Formation of Complex Conjugates and Linkers

There is currently no publicly available scientific literature or patent documentation describing the formation of complex conjugates or the use of this compound as a linker molecule. Research in the field of bioconjugation and materials science has explored a wide variety of heterocyclic compounds for these applications; however, studies specifically detailing the conjugation chemistry of this compound are not found in the existing body of scientific publications.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Methodologies

A suite of spectroscopic methods is essential for the comprehensive characterization of 1,4,4-trimethylpyrazolidin-3-one, each providing unique and complementary information about its structure, bonding, and dynamics.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its structure. The molecule's symmetry and the chemical environment of each nucleus would result in a distinct set of signals.

Predicted ¹H NMR Spectrum:

N-CH₃ Singlet: The three protons of the methyl group attached to the N1 nitrogen are chemically equivalent and lack adjacent protons, which would result in a sharp singlet.

C(CH₃)₂ Singlet: The six protons of the two methyl groups at the C4 position are equivalent due to free rotation. They would appear as a single, more intense singlet.

CH₂ Singlet: The two protons of the methylene (B1212753) group at the C5 position are equivalent and would produce a singlet.

Predicted ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): The C3 carbon, part of the amide functional group, would appear as a signal in the downfield region, typical for carbonyl carbons.

Quaternary Carbon (C4): The C4 carbon, bonded to two methyl groups and two other carbons, would be a distinct signal.

Methylene Carbon (C5): The C5 carbon of the CH₂ group would have a unique chemical shift.

N-Methyl Carbon: The carbon of the methyl group attached to the N1 nitrogen would appear as a signal in the upfield region.

GEM-Dimethyl Carbons: The two methyl carbons at the C4 position are equivalent and would produce a single signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
¹HN-CH₃~2.8 - 3.2Singlet3H
C(CH₃)₂~1.2 - 1.5Singlet6H
-CH₂-~3.0 - 3.4Singlet2H
¹³CC=O (C3)~170 - 175--
C(CH₃)₂ (C4)~40 - 45--
-CH₂- (C5)~50 - 55--
N-CH₃~35 - 40--
C(CH₃)₂~25 - 30--

The five-membered pyrazolidinone ring is not planar and is expected to exist in a dynamic equilibrium between various puckered conformations in solution. The most likely conformations are the "envelope" and "twist" forms. In an envelope conformation, one atom is out of the plane of the other four. For this molecule, either the C4 or C5 atom could be the out-of-plane atom. These conformational changes are typically rapid at room temperature on the NMR timescale, leading to averaged signals as described above. Variable-temperature NMR studies could potentially "freeze out" these individual conformers at low temperatures, providing insight into the energy barriers of ring inversion.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. uni.lu

For this compound, the key functional groups are the tertiary amide (C=O), C-N bonds, and C-H bonds within the alkyl groups and the ring.

C=O Stretch: A strong and sharp absorption band is expected for the carbonyl group of the amide, which is a key feature in the IR spectrum.

C-H Stretch: Vibrations from the methyl and methylene C-H bonds would appear in the typical alkane region.

C-N Stretch: The stretching vibration of the C-N bonds would also be present.

Table 2: Predicted Principal Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
C-H StretchAlkyl (CH₃, CH₂)2850 - 3000Medium-Strong
C=O StretchAmide1670 - 1710Strong
C-H BendAlkyl (CH₃, CH₂)1375 - 1465Medium
C-N StretchAmine/Amide1100 - 1300Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, can offer significant structural information. The molecular formula for this compound is C₆H₁₂N₂O, corresponding to a molecular weight of approximately 128.17 g/mol . cymitquimica.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Furthermore, characteristic adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ are commonly detected. uni.lu Fragmentation would likely proceed via characteristic pathways for cyclic amides, including the loss of a carbonyl group (CO), cleavage of the N-N bond, or loss of methyl radicals. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated and used to support identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu
AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺129.10224125.3
[M+Na]⁺151.08418134.5
[M+K]⁺167.05812133.2
[M]⁺128.09441122.9

UV-Vis spectroscopy measures the electronic transitions within a molecule. The carbonyl group in the pyrazolidinone ring is the primary chromophore in this compound. It is expected to exhibit a weak n→π* (n-to-pi-star) transition, which involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This transition typically occurs in the region of 270-300 nm for saturated ketones and amides. The absence of other conjugated systems means no significant absorption is expected in the visible region, rendering the compound colorless. Studies on similar pyrazoline derivatives confirm that electronic spectra are sensitive to the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

No published data are currently available for the single-crystal X-ray structure of this compound.

Experimental determination of the absolute configuration of this compound through X-ray crystallography has not been reported.

Specific bond lengths, bond angles, and torsion angles for this compound are not available in the absence of crystallographic data.

A description of the intermolecular interactions and crystal packing of this compound cannot be provided without experimental structural data.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For 1,4,4-trimethylpyrazolidin-3-one, MD simulations could be employed to explore its conformational landscape, identifying the different shapes the molecule can adopt and the energy barriers between them. Furthermore, these simulations can model the effects of different solvents on the molecule's structure and dynamics, which is crucial for understanding its behavior in solution. nih.gov

Reaction Pathway and Transition State Elucidation

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. princeton.edumdpi.com By calculating the energies of reactants, products, and intermediate transition states, chemists can determine the most likely mechanism for a given reaction. For this compound, such studies could investigate its synthesis, degradation, or its potential to participate in various chemical transformations. This would involve locating the transition state structures and calculating the activation energies for each step of the proposed reaction mechanism.

Structure-Property Relationship Studies (Theoretical Frameworks)

Structure-property relationship studies in a theoretical framework, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of a compound and its properties. ej-chem.org For this compound, while specific experimental data is not available in the public domain, we can outline the theoretical framework that would be used to predict its properties based on its structure. uni.lu This involves calculating a variety of molecular descriptors and using statistical methods to relate them to a given property.

The fundamental principle of these studies is that the structure of a molecule dictates its physical, chemical, and biological properties. ej-chem.org For the pyrazolidinone class of compounds, to which this compound belongs, such studies are instrumental in predicting their behavior and guiding the synthesis of new derivatives with enhanced characteristics. researchgate.netacs.org

Molecular Descriptors in Theoretical Studies

A wide array of molecular descriptors can be calculated computationally to build a structure-property relationship model. These descriptors are categorized based on the aspect of the molecular structure they represent.

Descriptor CategoryExamples of DescriptorsRelevance to Molecular Properties
Constitutional Descriptors Molecular Weight, Number of Atoms, Number of RingsBasic molecular characteristics influencing physical properties like boiling point and solubility.
Topological Descriptors Wiener Index, Randić Index, Kier & Hall Connectivity IndicesDescribe the atomic connectivity and branching of the molecule, which can relate to its shape and size.
Geometrical Descriptors Molecular Surface Area, Molecular Volume, Principal Moments of InertiaQuantify the 3D shape and size of the molecule, which is crucial for understanding intermolecular interactions.
Quantum-Chemical Descriptors HOMO/LUMO Energies, Dipole Moment, Mulliken ChargesDerived from quantum mechanical calculations, these descriptors provide insights into the electronic properties and reactivity of the molecule. nih.gov

Hypothetical QSAR Model for this compound

To illustrate the theoretical framework, a hypothetical QSAR model could be developed to predict a specific property of this compound, for instance, its potential inhibitory activity against a particular enzyme. This would involve the following steps:

Data Set Selection: A series of pyrazolidinone derivatives with known experimental activities would be selected.

Descriptor Calculation: For each derivative, a set of molecular descriptors, as described in the table above, would be calculated using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be employed to find the best correlation between a subset of descriptors and the experimental activity. nih.govmdpi.com

Model Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques. nih.gov

Once a statistically robust QSAR model is established, the calculated descriptors for this compound could be inputted into the model to predict its activity. For example, a hypothetical model might take the form of the following equation:

Activity = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) + ...

Where 'c' represents the coefficients determined from the regression analysis.

The insights from such theoretical studies are pivotal in medicinal chemistry and materials science for the rational design of novel compounds with tailored properties, even before their synthesis and experimental testing. nih.govnih.govscilit.com

Applications in Chemical Synthesis and Non Clinical Materials Science

Role as Chiral Auxiliaries in Asymmetric Organic Reactions

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy involves three main steps: covalent attachment of the auxiliary to a substrate, a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. numberanalytics.comslideshare.net

While Evans' oxazolidinones are the most famous examples of this class of molecules, used extensively in aldol (B89426) and alkylation reactions, the pyrazolidinone scaffold presents a viable alternative. wikipedia.orgresearchgate.net For a pyrazolidinone to function as a chiral auxiliary, it must itself be chiral. The synthesis of enantiopure pyrazolidin-3-ones has been achieved, for instance, through cyclization via a Mitsunobu reaction, using a trifluoroacetyl group to activate a terminal nitrogen atom. researchgate.net

Once a chiral pyrazolidinone auxiliary is attached to a pro-chiral substrate (e.g., via acylation of the N1 nitrogen to form an N-enoylpyrazolidinone), it can effectively direct the approach of reagents. The steric bulk of the substituents on the pyrazolidinone ring blocks one face of the reactive substrate (e.g., the enolate), forcing a reagent to attack from the less hindered face, thus creating a new stereocenter with high selectivity. The rigidity of the heterocyclic ring is key to effectively transmitting the chiral information.

Table 1: Comparison of Common Chiral Auxiliaries

Auxiliary Typical Applications Key Feature
Oxazolidinones Asymmetric Aldol, Alkylation, Michael Additions Rigid structure, predictable stereochemical control via metal chelation. researchgate.net
Camphorsultam Asymmetric Diels-Alder, Alkylations, Michael Additions High steric hindrance, excellent diastereoselectivity. wikipedia.org
Pyrazolidinones Potential in Asymmetric Alkylations, Cycloadditions Tunable N-substituents offer modified steric and electronic properties. researchgate.net
Pseudoephedrine Asymmetric Alkylations Forms a rigid chelated enolate; auxiliary is easily cleaved. wikipedia.org

Pyrazolidinone-Based Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. researchgate.net The pyrazolidinone framework can be incorporated into organocatalyst design, particularly for reactions proceeding through iminium ion intermediates or for Michael additions.

Iminium ion catalysis is a fundamental activation mode in organocatalysis, where a chiral secondary amine catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone. nobelprize.org This condensation forms a transient, activated iminium ion, which lowers the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nobelprize.orgnih.gov

A chiral pyrazolidinone derivative bearing a secondary amine function could serve as an effective catalyst for such transformations. For instance, a pyrazolidinone could be designed to mimic the function of well-known imidazolidinone catalysts (e.g., MacMillan catalysts). nobelprize.org The inherent chirality and conformational rigidity of the pyrazolidinone backbone would create a defined steric environment around the iminium ion, enabling enantioselective additions of nucleophiles.

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Pyrazolidinone-related structures have been employed in two distinct ways in organocatalytic Michael reactions: as the nucleophile itself or as part of the catalyst.

The unsaturated analogs, pyrazolin-5-ones, are excellent nucleophiles at the C4 position. Their asymmetric Michael addition to various acceptors like α,β-unsaturated ketones and 2-enoylpyridines has been achieved using catalysts such as cinchona alkaloid derivatives or squaramides. nih.govresearchgate.net These catalysts activate the substrates through hydrogen bonding.

Furthermore, chiral catalysts incorporating a pyrazolidinone scaffold could be envisioned. Similar to squaramide or thiourea (B124793) catalysts that activate substrates through dual hydrogen bonding, a functionalized pyrazolidinone could bind and orient both the nucleophile and the electrophile, facilitating a stereoselective Michael reaction. mdpi.com Bisphosphine-catalyzed mixed double-Michael reactions have also been developed to generate various five-membered nitrogen heterocycles. nih.gov

Templates and Scaffolds for Cycloaddition Reactions (e.g., Enantioselective Diels-Alder Cycloadditions)

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings with excellent control over regioselectivity and stereoselectivity. organic-chemistry.orglibretexts.org When a chiral auxiliary is attached to the dienophile, the reaction can be rendered enantioselective.

In this context, an N-enoylpyrazolidinone, such as an acrylate (B77674) derivative of a chiral 1,4,4-trimethylpyrazolidin-3-one, can act as a highly effective dienophile. The mechanism of stereodirection is analogous to that of Evans' N-enoyloxazolidinones. In the presence of a Lewis acid, the carbonyl groups of the pyrazolidinone chelate the metal center, locking the N-acyl group in a specific conformation. This conformation, combined with the steric bulk of the auxiliary's substituents (like the gem-dimethyl group at C4), shields one face of the double bond. Consequently, the diene can only approach from the unhindered face, leading to the formation of a single diastereomer of the cycloadduct. sfu.ca Subsequent hydrolysis or alcoholysis cleaves the auxiliary, releasing the enantiomerically pure cyclic product. libretexts.org

Table 2: Research Findings in Diels-Alder Reactions with Chiral Auxiliaries

Diene Dienophile Auxiliary Lewis Acid Diastereomeric Ratio (dr) Reference
Cyclopentadiene Chiral Acetal Et₂AlCl 91:9 sfu.ca
Cyclopentadiene N-Acryloyl Oxazolidinone TiCl₄ >99:1 Evans, 1988
Isoprene N-Crotonyl Oxazolidinone Et₂AlCl 99:1 Evans, 1988

Building Blocks for Complex Heterocyclic Structures

The pyrazolidinone ring is a stable and versatile starting material for the synthesis of more complex, often fused, nitrogen-containing heterocyclic systems. Its ability to undergo selective bond activation and participate in annulation cascades makes it a valuable synthon. rsc.orgnih.gov

Researchers have demonstrated catalyst-controlled divergent reactions where pyrazolidinones are coupled with other reactants, like 3-alkynyl-3-hydroxyisoindolinones, to produce distinct heterocyclic scaffolds depending on the catalytic system used. nih.gov For example, by selecting the appropriate catalyst, the same set of starting materials can be guided to form tetrahydropyrimidinones (via N-N bond activation) or 3-acylindoles. nih.gov Other transformations include rhodium-catalyzed [4+2] cyclizations with iodonium (B1229267) ylides to form cinnolines and pyrazolo[1,2-a]cinnolines. rsc.org The pyrazolidinone core can also engage in cascade reactions, for instance with alkylidenecyclopropanes, to yield complex spirocyclopropylpyrazole derivatives. rsc.org

Precursors for Peptide Mimetics and Constrained Dipeptide Analogues (Focus on synthetic methodology)

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. mdpi.com The rigid framework of the pyrazolidinone ring makes it an excellent scaffold for creating constrained dipeptide analogues that can mimic β-turns or other secondary structures in peptides. researchgate.netmdpi.com

The synthetic methodology often involves building upon the pyrazolidinone core. For example, recent developments in 3-pyrazolidinone chemistry have focused on synthesizing pyrazolo[1,2-a]pyrazole-based peptide analogues. researchgate.net These bicyclic systems are created through transformations of functionalized pyrazolidinones and serve as rigid dipeptide mimetics. researchgate.net The synthesis can involve deprotection of a racemic cycloadduct, coupling with an enantiopure amino acid, and subsequent chromatographic separation of the diastereomers to obtain the optically pure peptidomimetic. researchgate.net The defined spatial arrangement of substituents on the pyrazolidinone scaffold allows for the precise positioning of side chains to mimic the key pharmacophore elements of a natural peptide. mdpi.comresearchgate.net

Utility in Industrial Chemical Processes (General overview)

Pyrazolidin-3-one (B1205042) and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their versatile applications in various industrial chemical processes. While specific data on the industrial uses of this compound is not extensively documented in publicly available literature, the broader family of pyrazolidinones serves as a crucial framework in the synthesis of a wide array of commercially important products. Their utility stems from their unique chemical structures, which allow them to act as valuable intermediates and building blocks.

The industrial significance of pyrazolidinones has been recognized for decades, with applications ranging from photographic development to the synthesis of pharmaceuticals and agrochemicals. synthetikaeu.comacs.org The reactivity of the pyrazolidinone ring system allows for various chemical modifications, making it a versatile scaffold for creating complex molecules with desired properties.

One of the most well-documented industrial applications of a pyrazolidinone derivative is that of 1-phenyl-3-pyrazolidinone, commercially known as Phenidone. wikipedia.org Discovered in the 1940s, Phenidone became a cornerstone of the photographic industry due to its potent reducing properties. wikipedia.org It is used as a developing agent in black-and-white photography, often in conjunction with hydroquinone, to reduce exposed silver halide crystals to metallic silver, thereby forming the photographic image. wikipedia.orgcapitalresin.com Its high developing power, low toxicity, and ability to produce high-quality images have made it a preferred choice over other developing agents. wikipedia.org

The utility of pyrazolidinones extends to the synthesis of dyes. The core structure of pyrazolidinone is found in various dyes and is used as a precursor in the manufacturing of azo dyes. researchgate.netnih.govresearchgate.net These dyes have applications in the textile industry for dyeing fabrics such as polyester. nih.govnih.gov The ability to substitute the pyrazolidinone ring at various positions allows for the fine-tuning of the color and properties of the resulting dyes.

In the realm of agrochemicals, pyrazole (B372694) derivatives, a class of compounds closely related to pyrazolidinones, have a long history of use as herbicides, insecticides, and fungicides. nih.gov The pyrazolidinone structure can serve as a key synthetic intermediate in the production of these agrochemically active compounds.

Furthermore, pyrazolidin-3-ones are valuable building blocks in the pharmaceutical industry. They are considered "privileged structures" due to their ability to interact with a wide range of biological targets. This has led to their use in the synthesis of various pharmaceutically active molecules, including anti-inflammatory drugs and agents targeting central nervous system disorders. acs.orgresearchgate.net

While the direct industrial applications of this compound remain less specified in available resources, its structural similarity to other industrially relevant pyrazolidinones suggests its potential as an intermediate in the synthesis of specialized chemicals. A patent for the preparation of 3-pyrazolidones describes a general process for producing 1-alkyl-4,4-dialkyl-3-pyrazolidones through the reaction of alkylhydrazines with 3-halogen-2,2-dialkylpropionyl halides, indicating a pathway for its synthesis and potential use as a building block.

The table below lists the chemical compounds mentioned in this article.

Compound Name
This compound
1-phenyl-3-pyrazolidinone (Phenidone)
Hydroquinone
Silver Halide
Metallic Silver

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes to Substituted 1,4,4-Trimethylpyrazolidin-3-one

One promising approach could be the adaptation of solvent-free methods, such as ball milling, which has been successfully employed for the synthesis of other pyrazolidinone derivatives like 1-(4-chlorophenyl)pyrazolidin-3-one. researchgate.netnih.gov This mechanochemical approach could offer a greener and more efficient alternative to traditional solvent-based syntheses.

Furthermore, the development of catalytic methods for the synthesis of substituted 1,4,4-trimethylpyrazolidin-3-ones is a key objective. This could involve the use of transition metal catalysts or organocatalysts to facilitate ring formation and functionalization in a highly selective manner.

Table 1: Hypothetical Comparison of Synthetic Routes to Substituted 1,4,4-Trimethylpyrazolidin-3-ones

Synthetic StrategyKey FeaturesPotential AdvantagesChallenges
Multi-step Synthesis Sequential reaction and isolation of intermediates.Well-established for similar heterocycles.Time-consuming, lower overall yield, waste generation.
One-Pot Synthesis Multiple reaction steps in a single vessel. nih.govIncreased efficiency, reduced waste.Requires careful optimization of reaction conditions.
Ball Milling Solvent-free mechanochemical reaction. researchgate.netnih.govEnvironmentally friendly, potentially faster.Scalability and substrate scope need to be established.
Catalytic Synthesis Use of catalysts to promote the reaction.High selectivity, milder reaction conditions.Catalyst development and cost.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound and its derivatives is crucial for optimizing existing methods and designing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

For instance, in situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates. Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as temperature, concentration, and catalyst loading. This detailed mechanistic insight will be invaluable for improving the efficiency and selectivity of synthetic routes.

Rational Design of Next-Generation Catalytic Systems

The this compound scaffold itself, or its derivatives, could serve as a ligand for the development of novel catalytic systems. The nitrogen and oxygen atoms within the ring system offer potential coordination sites for metal centers. By strategically introducing functional groups onto the pyrazolidinone core, it may be possible to create ligands that can modulate the activity and selectivity of metal catalysts in a variety of organic transformations.

Future research in this area would involve:

Ligand Synthesis: The synthesis of a library of substituted this compound derivatives with varying electronic and steric properties.

Complexation Studies: The investigation of the coordination chemistry of these ligands with various transition metals.

Catalytic Screening: The evaluation of the resulting metal complexes as catalysts in a range of reactions, such as cross-coupling reactions, hydrogenations, and oxidations.

Exploration of New Applications in Advanced Materials Science (e.g., Polymers, Functional Materials)

The potential applications of this compound and its derivatives in materials science are virtually unexplored. The heterocyclic ring system could be incorporated into polymer backbones or used as a functional pendant group to impart specific properties to materials.

For example, polymers containing the pyrazolidinone moiety might exhibit enhanced thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions for applications in catalysis or sensing. Furthermore, the introduction of chromophoric or fluorescent groups onto the this compound scaffold could lead to the development of novel functional materials for optical or electronic applications. Research in this area would open up entirely new avenues for the utilization of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly embracing enabling technologies like flow chemistry and automated synthesis to accelerate discovery and improve process efficiency and safety. chemrxiv.orgrsc.orgnih.gov The application of these technologies to the synthesis of this compound and its derivatives is a logical and promising future direction.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. chemrxiv.orgnih.gov Developing a continuous-flow synthesis of this compound would not only improve the efficiency and safety of its production but also facilitate its scalable manufacturing.

Automated synthesis platforms can be employed to rapidly generate libraries of substituted this compound derivatives for high-throughput screening in drug discovery or materials science applications. rsc.org This approach would significantly accelerate the exploration of the structure-activity relationships of this class of compounds.

Table 2: Potential Advantages of Integrating Modern Synthesis Technologies

TechnologyKey Benefits for this compound Synthesis
Flow Chemistry Improved safety, scalability, and process control. chemrxiv.orgnih.gov
Automated Synthesis Rapid library generation and high-throughput screening. rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. In the context of this compound, advanced computational modeling can be utilized in several ways:

Property Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict key properties of the molecule, such as its geometry, electronic structure, and spectroscopic signatures.

Reaction Modeling: Computational modeling can be employed to investigate the mechanisms of synthetic reactions, identify transition states, and calculate activation energies. This information can be used to optimize reaction conditions and predict the outcome of new reactions.

Virtual Screening: For applications in drug discovery or materials science, computational methods can be used to virtually screen libraries of substituted this compound derivatives to identify candidates with desired properties, thus prioritizing experimental efforts.

The integration of computational modeling with experimental work will be essential for accelerating the exploration of the chemical space around this compound and realizing its full potential.

Q & A

Q. What are the recommended synthetic routes for 1,4,4-trimethylpyrazolidin-3-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted hydrazines with ketones or aldehydes under acidic or catalytic conditions. For example, analogous pyrazolidinone derivatives are synthesized via multi-step pathways involving condensation and cyclization steps . Optimization can include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side-product formation.
  • Catalyst selection : FeCl₃·6H₂O or acidic conditions (e.g., formic acid) are effective for cyclization .
  • Solvent choice : Polar aprotic solvents (e.g., pyridine) enhance solubility of intermediates, while aqueous workup ensures product isolation.

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • NMR : ¹H/¹³C NMR to confirm methyl group environments and pyrazolidinone ring integrity. For example, methyl protons typically resonate at δ 1.2–1.5 ppm in analogous compounds .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₆H₁₂N₂O).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable.

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Pyrazolidinones often exhibit reactivity at the carbonyl group (C=O) and nitrogen centers .
  • Molecular docking : Screen against target proteins (e.g., enzymes) to assess binding affinity. For example, pyrazolo-pyrimidine derivatives show affinity for kinase domains .
  • Degradation studies : Simulate hydrolysis pathways under physiological pH (e.g., pH 7.4 buffers) to identify labile bonds .

Q. What strategies resolve contradictions in experimental data for biological activity studies of this compound?

Methodological Answer:

  • Heterogeneity analysis : Apply the I² statistic to quantify inconsistency across studies (e.g., meta-analyses of cytotoxicity assays). I² > 50% indicates significant heterogeneity, requiring subgroup analysis (e.g., cell type-specific effects) .
  • Bias detection : Use funnel plots to assess publication bias. Asymmetry in effect-size estimates (e.g., IC₅₀ values) may indicate selective reporting .
  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., MTT assays at 24/48-hour endpoints) .

Q. How can reaction byproducts and impurities be systematically characterized during synthesis?

Methodological Answer:

  • HPLC-MS : Monitor reaction progress and isolate impurities (e.g., uncyclized intermediates or oxidation byproducts).
  • Forced degradation : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation products .
  • Reference standards : Compare impurities to pharmacopeial guidelines (e.g., USP thresholds for residual solvents) .

Tables for Key Parameters

Q. Table 1. Analytical Parameters for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.3–1.5 ppm (CH₃), δ 3.8–4.2 ppm (N-CH₂)
ESI-MS[M+H]⁺ = m/z 142.1Calculated
IR1680–1700 cm⁻¹ (C=O stretch)

Q. Table 2. Optimization of Cyclization Reactions

ConditionImpact on YieldRisk of Byproducts
FeCl₃ catalyst↑ Yield (70–85%)Moderate (halogenated impurities)
Formic acid↑ PurityLow (volatile byproducts)
Pyridine solvent↑ SolubilityHigh (residual solvent)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.